1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea
Description
This urea derivative features a 2,6-difluorophenyl group linked via a urea bridge to an ethyl-oxazolidinone moiety. The 2,6-difluorophenyl group enhances lipophilicity and may improve membrane permeability, while the oxazolidinone (a five-membered cyclic carbamate with two ketone groups) contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4/c13-7-2-1-3-8(14)10(7)16-11(19)15-4-5-17-9(18)6-21-12(17)20/h1-3H,4-6H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBWXGUDYJEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea typically involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate derivative under controlled conditions. The reaction may proceed as follows:
Step 1: Preparation of the isocyanate derivative.
Step 2: Reaction of 2,6-difluoroaniline with the isocyanate derivative to form the urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as fluorinated aryl groups, urea linkages, or heterocyclic systems.
Compound 21: 3-(2,6-Difluoro-phenyl)-2-[1-(2-fluoro-9H-purin-6-ylamino)-ethyl]-5-methyl-3H-quinazolin-4-yl
- Structure : Combines a 2,6-difluorophenyl group with a quinazoline core and a purine substituent.
- Synthesis : Prepared via sequential substitutions, including TFA deprotection and use of 2-fluoro-6-chloropurine .
- Quinazoline scaffolds are associated with anticancer or antiviral activity.
- Differentiation from Target: Lacks the oxazolidinone group but includes a complex heterocyclic system (quinazoline-purine), which may confer distinct target specificity.
Compound 14: (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea
- Structure : Features a urea-linked 2,4-difluorophenyl group and a triazine-morpholine core.
- Synthesis : Formed via reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline with 2,4-difluorophenyl isocyanate (27% yield) .
- Key Features :
- Morpholine groups enhance solubility and may modulate pharmacokinetics.
- Triazine cores are prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors).
- Differentiation from Target: Uses a triazine-morpholine scaffold instead of oxazolidinone, likely altering binding interactions. 2,4-Difluorophenyl vs. 2,6-difluorophenyl substitution may affect steric and electronic properties.
Research Findings and Implications
- Target Compound: The oxazolidinone moiety may improve metabolic stability compared to morpholine (Compound 14) or purine (Compound 21) systems. The 2,6-difluorophenyl group could enhance target binding affinity relative to 2,4-difluorophenyl analogs due to symmetrical fluorine placement.
- Compound 14 : Low synthesis yield (27%) highlights scalability issues, though high purity (97.5%) indicates robust purification methods. The triazine-morpholine scaffold offers tunability for solubility-driven optimization.
Biological Activity
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a difluorophenyl group and a dioxooxazolidin moiety linked by an ethyl chain.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various phytopathogenic microorganisms, suggesting potential applications in crop protection against fungal pathogens .
2. Anticancer Potential
Studies have demonstrated that urea derivatives can inhibit cancer cell proliferation. The specific compound under discussion has not been extensively characterized for anticancer activity; however, the structural similarities with known anticancer agents suggest potential efficacy. In vitro studies could provide insights into its mechanism of action against cancer cells.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Preliminary data suggest that it could inhibit enzymes involved in metabolic pathways relevant to disease processes. Further studies are required to elucidate the specific enzymes targeted and the implications for therapeutic applications.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
Case Study 1: Antifungal Properties
A study evaluated a series of urea derivatives for antifungal activity against Fusarium species. The results indicated that certain modifications to the urea structure enhanced antifungal potency significantly, suggesting that similar modifications could be explored for this compound .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on various cancer cell lines showed that structurally related compounds exhibited cytotoxic effects. These findings prompted further investigation into the specific pathways affected by these compounds and their potential use as chemotherapeutic agents.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
